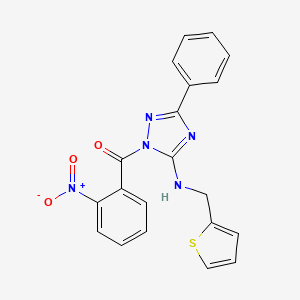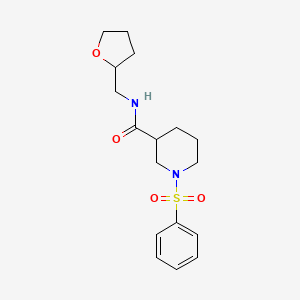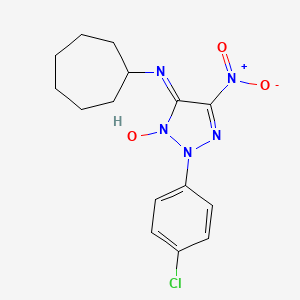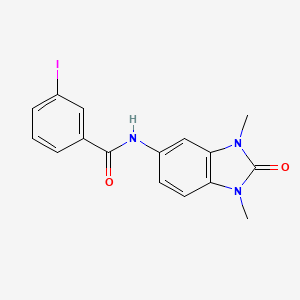
2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone
Vue d'ensemble
Description
2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone, also known as TBBPI, is a chemical compound that has been widely studied for its various applications in scientific research. TBBPI belongs to the class of isoindolinone derivatives and has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone involves its interaction with specific targets in the body, such as enzymes and receptors. 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has been found to bind to the active site of COX-2 and inhibit its activity, thereby reducing the production of prostaglandins, which are involved in the inflammatory response. 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has also been shown to inhibit the activity of PDE4, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone increases cAMP levels, which can have various physiological effects, such as reducing inflammation and promoting apoptosis in cancer cells.
Biochemical and physiological effects:
2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as HCV. In addition, 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has been shown to increase cAMP levels in cells, which can have various physiological effects, such as reducing inflammation and promoting apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone in lab experiments is its specificity for certain targets, such as COX-2 and PDE4. This allows for more targeted and specific effects compared to other compounds that may have broader effects. However, one limitation of using 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further research is needed to elucidate the exact mechanism of action of 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone and its effects on various targets in the body. Finally, the development of new synthesis methods for 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone may allow for more efficient and cost-effective production of this compound.
Applications De Recherche Scientifique
2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties. 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. 2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as hepatitis C virus (HCV).
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-24(2,3)19-15-13-18(14-16-19)17-26-23(27)21-11-7-8-12-22(21)25(26,28)20-9-5-4-6-10-20/h4-16,28H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCAAUYWZQKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylbenzyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4190198.png)
![N-(1-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-4-ethylbenzamide](/img/structure/B4190203.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-chlorobenzenesulfonamide](/img/structure/B4190225.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4190231.png)
![2-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4190239.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4190242.png)
![ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4190248.png)
![methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B4190253.png)

![3-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4190284.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4190292.png)